Tautomeric State Control: Solid-State Enol vs. Solution-State Keto Equilibrium
5-Methyl-1-phenyl-1H-pyrazol-3-ol crystallizes exclusively in the hydroxy (enol) form in the solid state, as confirmed by X-ray crystallography and infrared spectroscopy (IR bands at 1280, 1180, 1050, 990, and 890 cm⁻¹), whereas its tautomer 1-phenyl-3-methyl-5-pyrazolone (Edaravone) favors the keto form in both solid and solution phases . The pKa of 5-methyl-1-phenyl-1H-pyrazol-3-ol is predicted to be 8.39 ± 0.35, which is consistent with the enol form's acidic hydroxyl proton . In contrast, Edaravone has a pKa of approximately 7.0, reflecting the CH-acidity of the keto form [1]. This difference dictates distinct hydrogen-bonding patterns and nucleophilic behavior in chemical reactions and crystal engineering.
| Evidence Dimension | Solid-state tautomeric form |
|---|---|
| Target Compound Data | Enol form (hydroxy) confirmed by IR and X-ray |
| Comparator Or Baseline | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone): keto form dominant |
| Quantified Difference | Qualitative shift from keto to enol dominance in solid state |
| Conditions | Solid-state IR spectroscopy and X-ray crystallography |
Why This Matters
The enol form's hydroxyl group is a critical handle for esterification, etherification, and metal coordination, which are inaccessible in the keto form, making 5-methyl-1-phenyl-1H-pyrazol-3-ol the preferred starting material for specific derivatization routes.
- [1] PubChem. Edaravone (pKa). Available at: https://pubchem.ncbi.nlm.nih.gov/compound/Edaravone (accessed April 2026). View Source
